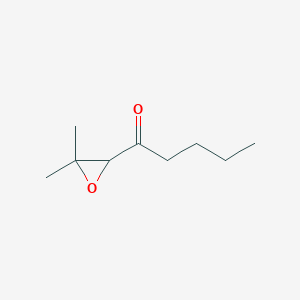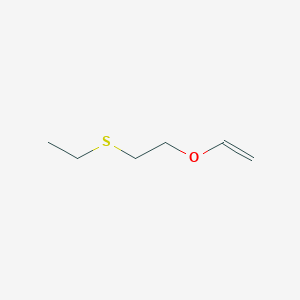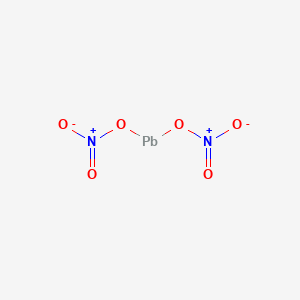
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is a synthetic compound with the chemical formula C9H16O2. It is also known as DMPX or 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-5-pentanone. This compound is used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is not fully understood. However, it is believed to act as a Lewis acid catalyst due to the presence of the oxirane ring in its structure. This property makes it useful in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of DMPX. However, studies have shown that it has low toxicity and does not cause significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one in laboratory experiments include its unique properties, low toxicity, and potential applications in various fields. However, its limitations include the lack of information on its biochemical and physiological effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one. These include:
1. Further studies on its mechanism of action and potential applications in various chemical reactions.
2. Investigation of its potential as a chiral auxiliary in asymmetric synthesis.
3. Exploration of its potential as a building block for the synthesis of other compounds with potential biological activity.
4. Studies on its potential as a catalyst in various chemical reactions.
5. Investigation of its potential applications in the field of materials science.
In conclusion, 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and applications in various fields.
Métodos De Síntesis
The synthesis of 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one involves the reaction of 3,3-dimethyl-2-oxabicyclo[2.2.1]heptane with pentan-1-one in the presence of a strong acid catalyst. This reaction results in the formation of DMPX as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one has various potential applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, which is a process that produces enantiomerically pure compounds. DMPX has also been used as a building block for the synthesis of other compounds with potential biological activity.
Propiedades
Número CAS |
17257-83-9 |
|---|---|
Nombre del producto |
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-(3,3-dimethyloxiran-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7(10)8-9(2,3)11-8/h8H,4-6H2,1-3H3 |
Clave InChI |
BEADYNJAOBLNBH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1C(O1)(C)C |
SMILES canónico |
CCCCC(=O)C1C(O1)(C)C |
Sinónimos |
1-(3,3-Dimethyloxiranyl)-1-pentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)





![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)


![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)


